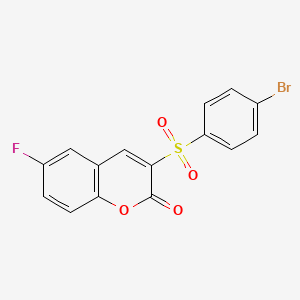

3-((4-bromophenyl)sulfonyl)-6-fluoro-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

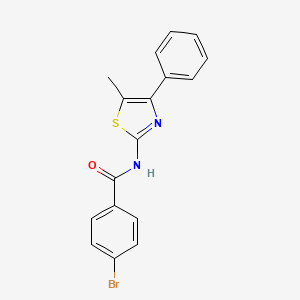

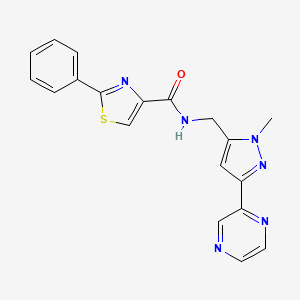

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the structures of similar compounds. It likely contains a chromen-2-one group (a heterocyclic compound that forms the core of various natural compounds), a bromophenyl group (a phenyl ring with a bromine substitution), and a sulfonyl group (a sulfur atom doubly bonded to two oxygen atoms and singly bonded to another carbon group) .Aplicaciones Científicas De Investigación

Synthesis of Oligodeoxyribo- and Oligoribo-Nucleotides

This compound is used as an activating agent in the synthesis of oligodeoxyribo- and oligoribo-nucleotides in solution . This process is crucial in the field of molecular biology, where these nucleotides serve as the building blocks of DNA and RNA.

Synthesis of 4-(N-allylsulfamoyl)phenylboronic Acid

4-Bromobenzenesulfonyl chloride, a related compound, is used in the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid . This compound has potential applications in the field of organic chemistry and medicinal chemistry.

Protection of Amines as 4-Bromobenzenesulfonamides

The compound is also used in the protection of amines as 4-bromobenzenesulfonamides . This is a common strategy in organic synthesis, where protecting groups are used to prevent unwanted reactions from occurring.

Mecanismo De Acción

Target of Action

It’s known that similar compounds have been used in the synthesis of antagonists for angiotensin ii at1/at2 receptors . These receptors play a crucial role in regulating blood pressure and fluid balance.

Mode of Action

It’s known that benzenesulfonyl compounds often act as electrophiles in chemical reactions . They can form covalent bonds with nucleophilic sites on their target molecules, leading to changes in the target’s structure and function.

Biochemical Pathways

If the compound acts as an antagonist for angiotensin ii at1/at2 receptors, it could affect the renin-angiotensin system, which regulates blood pressure and fluid balance .

Result of Action

If the compound acts as an antagonist for angiotensin ii at1/at2 receptors, it could potentially lower blood pressure and alter fluid balance .

Propiedades

IUPAC Name |

3-(4-bromophenyl)sulfonyl-6-fluorochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrFO4S/c16-10-1-4-12(5-2-10)22(19,20)14-8-9-7-11(17)3-6-13(9)21-15(14)18/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNNHXUZNSFGIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C2=CC3=C(C=CC(=C3)F)OC2=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8BrFO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-bromophenyl)sulfonyl)-6-fluoro-2H-chromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2757620.png)

![4-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-phenylpiperazine-1-carboxamide](/img/structure/B2757622.png)